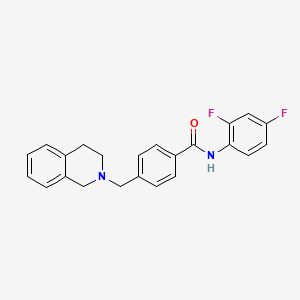![molecular formula C17H16N4O3S B3444641 N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3444641.png)
N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea
描述
N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea, also known as PMTU, is a synthetic compound with potential applications in scientific research. PMTU belongs to the thiadiazole family of compounds, which have been extensively studied due to their diverse biological activities.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, studies have suggested that N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects. In cancer research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to inhibit the migration and invasion of cancer cells. In inflammation research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to reduce the production of nitric oxide, which is involved in the development of inflammatory diseases. N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurological disorder research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to protect against oxidative stress, which is involved in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its potential to target specific enzymes or proteins involved in various cellular processes. This allows for more precise and targeted research. Another advantage is that N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has shown low toxicity in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of using N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is that its mechanism of action is not fully understood. This may make it difficult to interpret the results of studies using N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea. Another limitation is that N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has not been extensively studied in humans, so its potential efficacy and safety in humans are not yet known.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and in combination with other anticancer agents. Another direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its effects on different inflammatory diseases and in different animal models. Another direction is to investigate its potential as a neuroprotective agent. This could involve studying its effects on different neurodegenerative diseases and in different animal models. Finally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea and its potential toxicity and safety in humans.
科学研究应用
N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been investigated for its potential use in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. In inflammation research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to reduce the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases. In neurological disorder research, N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential neuroprotective effects.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-14-10-6-5-9-13(14)18-16(22)19-17-21-20-15(25-17)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHSQNVMOKBBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 1-(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B3444573.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B3444580.png)
![ethyl 4-{N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3444591.png)
![2-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3444602.png)
![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3444603.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B3444606.png)
![4-methoxy-N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3444615.png)

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3444629.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444631.png)
![ethyl 1-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3444649.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B3444650.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444664.png)